molecular formula C7H12BrN3 B13241006 1H-Imidazole-1-ethanamine,4-bromo-N,N-dimethyl-

1H-Imidazole-1-ethanamine,4-bromo-N,N-dimethyl-

Cat. No.: B13241006
M. Wt: 218.09 g/mol
InChI Key: VLYRGYRYQMSKDA-UHFFFAOYSA-N
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Description

1H-Imidazole-1-ethanamine,4-bromo-N,N-dimethyl- is a useful research compound. Its molecular formula is C7H12BrN3 and its molecular weight is 218.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole-1-ethanamine,4-bromo-N,N-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-1-ethanamine,4-bromo-N,N-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H12BrN3

Molecular Weight

218.09 g/mol

IUPAC Name

2-(4-bromoimidazol-1-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C7H12BrN3/c1-10(2)3-4-11-5-7(8)9-6-11/h5-6H,3-4H2,1-2H3

InChI Key

VLYRGYRYQMSKDA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=C(N=C1)Br

Origin of Product

United States
Foundational & Exploratory

Brominated Imidazole Architectures: A Technical Guide to Medicinal Utility & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the medicinal chemistry of brominated imidazole derivatives, moving beyond their role as mere synthetic intermediates to their function as pharmacophores.[1][2] While often viewed solely as handles for palladium-catalyzed cross-coupling, the bromine atom on an imidazole ring confers unique physicochemical properties—specifically halogen bonding (


-hole interactions)  and lipophilic modulation —that are critical for binding affinity in kinase inhibitors and biofilm dispersers. This document synthesizes the physicochemical rationale, synthetic methodologies, and therapeutic applications of this chemical class.[3][4]

Part 1: The Physicochemical Rationale

The Sigma-Hole ( -hole) Concept

In medicinal chemistry, bromine is not merely a "fat hydrogen."[5][6][7][8][9][10][11] On an electron-deficient heteroaromatic ring like imidazole, bromine exhibits anisotropic electron density.

  • Mechanism: The electron density is repelled from the C-Br bond axis, creating a region of positive electrostatic potential at the "tip" of the bromine atom (the

    
    -hole) and a belt of negative potential around the equator.[5]
    
  • Medicinal Impact: This

    
    -hole acts as a Lewis acid, capable of forming highly directional non-covalent interactions (halogen bonds) with Lewis bases (e.g., carbonyl oxygens, histidine nitrogens) in the target protein's binding pocket.
    
  • Comparison:

    
    .[5][7] Bromine offers the optimal balance between 
    
    
    
    -hole magnitude and steric size for many drug targets.
Lipophilicity and Acid-Base Modulation
  • pKa Shift: Bromination of the imidazole ring (typically at C4 or C5) lowers the pKa of the N-H proton, making the ring a better hydrogen bond donor. Conversely, it decreases the basicity of the N3 nitrogen.

  • LogP: The introduction of bromine significantly increases lipophilicity, aiding in membrane permeability—a crucial factor for the intracellular targets of kinase inhibitors.

Part 2: Marine Natural Products as Lead Structures

The primary inspiration for brominated imidazoles in medicine comes from marine sponges (e.g., Agelas sp.), which produce alkaloids to prevent biofouling.

The Oroidin Class

Oroidin is the archetypal pyrrole-imidazole alkaloid. While the pyrrole moiety is often brominated, the 2-aminoimidazole (2-AI) core has been identified as the pharmacophore responsible for biofilm inhibition.

  • Therapeutic Pivot: Native oroidin is toxic. Synthetic derivatives, specifically bromo-2-aminoimidazoles , retain the anti-biofilm activity while reducing cytotoxicity.

  • Mechanism: These compounds do not kill bacteria (bacteriostatic/bactericidal); rather, they trigger a dispersion response, reverting sessile biofilm communities into planktonic states susceptible to conventional antibiotics.

Part 3: Synthetic Architectures & Protocols

Strategic Regioselectivity

Direct bromination of imidazole is challenging due to tautomerism and the ring's high reactivity.

  • Electrophilic Attack: Occurs preferentially at C4/C5.

  • Problem: Standard conditions often yield inseparable mixtures of mono-, di-, and tri-brominated products.

  • Solution: The use of blocking groups or specific solvent systems (DMF vs. MeCN) to control kinetics.

Protocol: Regioselective Synthesis of 4,5-Dibromoimidazole

Context: This intermediate is a "universal donor" for creating 4- or 5-substituted libraries via selective lithium-halogen exchange.

Reagents: Imidazole, N-Bromosuccinimide (NBS), DMF, Na2SO3.[9]

Step-by-Step Methodology:

  • Dissolution: Dissolve Imidazole (1.0 eq) in anhydrous DMF (0.5 M concentration). Note: DMF is preferred over MeCN here to stabilize the polar transition state.

  • Addition: Cool to 0°C. Add NBS (2.05 eq) portion-wise over 30 minutes. Critical: Rapid addition causes exotherms and poly-bromination.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. The solution will darken.

  • Quench: Pour the mixture into ice-cold water containing 5% Na2SO3 (to reduce excess bromine/NBS).

  • Precipitation: The 4,5-dibromoimidazole typically precipitates as a solid. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Self-Validating Checkpoint:

  • TLC: Run in 5% MeOH/DCM. The product should be significantly less polar than the starting imidazole.

  • 1H NMR: Look for the disappearance of C4/C5 protons (approx 7.0 ppm) and the retention of the C2 proton (approx 7.6 ppm).

Visualization: Synthetic Workflow

The following diagram illustrates the divergence from a common brominated precursor to distinct therapeutic classes.

SyntheticWorkflow Imidazole Imidazole (Starting Material) NBS_Brom Reaction: NBS / DMF Imidazole->NBS_Brom Dibromo 4,5-Dibromoimidazole (Scaffold) NBS_Brom->Dibromo Regioselective Electrophilic Sub. Suzuki Pd-Catalyzed Cross-Coupling Dibromo->Suzuki Site-Selective (C4 vs C5) Lithiation Lithium-Halogen Exchange (n-BuLi) Dibromo->Lithiation Selective Debromination KinaseInhib Kinase Inhibitor (C4-Aryl) Suzuki->KinaseInhib BiofilmAgent Biofilm Disperser (2-Amino-4-Bromo) Lithiation->BiofilmAgent

Figure 1: Divergent synthesis starting from the 4,5-dibromoimidazole scaffold.

Part 4: Therapeutic Applications & Data[3][4][11]

Antibiofilm Activity (The Melander Series)

Research by the Melander group established the SAR for 2-aminoimidazole (2-AI) derivatives.[12] The presence of bromine is often synergistic with zinc chelation mechanisms.

Mechanism of Action:

  • Signal Interference: 2-AIs intercept quorum sensing signals (e.g., AHLs).

  • Zinc Chelation: Brominated 2-AIs often act as zinc chelators, destabilizing the biofilm matrix which relies on metal cations for structural integrity.

Table 1: Comparative Biofilm Inhibition (E. coli & P. aeruginosa) Data synthesized from Melander et al. (2010) and Richards et al. (2008).

Compound ClassSubstituent (R)IC50 (Biofilm Inhibition)Toxicity (Planktonic)Notes
Native Oroidin Pyrrole-Br~150

M
HighToxic to mammalian cells
2-AI Derivative Phenyl13

M
LowGood baseline activity
Bromo-2-AI 4-Bromophenyl 5.2

M
None Lead Candidate
Alkyl-2-AI C12-Chain2-5

M
ModerateMembrane disruption risk
Anticancer: Kinase Inhibition

Brominated imidazoles serve as ATP-competitive inhibitors. The bromine atom often targets the "gatekeeper" residue or interacts with the hinge region via halogen bonding.

  • Target: EGFR and CDK2.[11]

  • Effect: Bromo-derivatives often show 2-5x higher potency than their chloro- or hydrogen-analogs due to the stronger

    
    -hole interaction with backbone carbonyls in the kinase hinge.
    
Visualization: The Halogen Bond Mechanism

This diagram visualizes the specific interaction that makes brominated imidazoles potent.

HalogenBond Protein Target Protein (Backbone Carbonyl) LonePair Nucleophilic Lone Pair (:O) Protein->LonePair Residue SigmaHole Sigma Hole (+) (Bromine Tip) LonePair->SigmaHole Halogen Bond (Electrostatic) Bromine Bromine Atom Imidazole Imidazole Ring (Drug Scaffold) Bromine->Imidazole C-Br Bond

Figure 2: The Halogen Bond (


-hole) interaction between a brominated drug and a protein target.

Part 5: Future Outlook

The field is moving toward C-H Activation . Instead of pre-brominating the imidazole (which requires handling toxic NBS/Br2), modern catalysis uses Ruthenium or Palladium to directly functionalize the C-H bond of the imidazole, using bromine only as a transient directing group or late-stage modification. This improves atom economy and reduces hazardous waste in scale-up scenarios.

References

  • Identification of aryl 2-aminoimidazoles as biofilm inhibitors in Gram-negative bacteria. Source: Bioorganic & Medicinal Chemistry Letters (2010).[13][14] Context: Establishes the 2-aminoimidazole scaffold for biofilm dispersion.[12]

  • Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues. Source: Organic & Biomolecular Chemistry (2008).[15] Context: Details the synthesis of Oroidin analogues and their specific activity against P. aeruginosa.

  • Halogen Bonding: The Sigma-Hole. Source: Journal of Molecular Modeling (2007). Context: Theoretical grounding for the electrostatic potential of bromine in medicinal chemistry.

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Source: Molecules (PMC) (2021). Context: Review of imidazole derivatives in oncology, specifically kinase inhibition.[3][11]

  • Regioselective Electrophilic Aromatic Bromination. Source: MDPI (2014). Context: Experimental protocols for controlling bromination regioselectivity using NBS.[2][16]

Sources

Metabolic Stability Predictions for Dimethylamine Substituted Imidazoles: A Mechanistic & Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethylamine substituted imidazoles represent a classic "privileged scaffold" in medicinal chemistry, often yielding high-affinity ligands for GPCRs (e.g., Histamine H3/H4 receptors) and enzymes. However, this pharmacophore presents a dual metabolic liability: the electron-rich imidazole ring is susceptible to Type II heme binding (CYP inhibition), while the dimethylamine moiety is a primary site for rapid oxidative N-dealkylation.

This guide provides a rigorous framework for predicting, validating, and optimizing the metabolic stability of these substrates. It moves beyond standard assays to integrate quantum mechanical insights with practical experimental protocols.

Part 1: The Metabolic Liability – Mechanistic Deconstruction

To predict stability, one must first understand the specific failure modes of this chemical class. The instability of dimethylamine substituted imidazoles is driven by two competing mechanisms within the Cytochrome P450 (CYP) active site.

The N-Dealkylation Pathway (The Primary Sink)

The dimethylamine group is an "oxidative soft spot." The reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism initiated by the high-valent Iron-Oxo species (Compound I) of the CYP enzyme.

  • Hydrogen Abstraction: The CYP Compound I abstracts a hydrogen atom from the

    
    -carbon of one 
    
    
    
    -methyl group.
  • Radical Formation: This generates a carbon-centered radical adjacent to the nitrogen.

  • Oxygen Rebound: The hydroxyl radical recombines to form a carbinolamine intermediate.

  • Collapse: The unstable carbinolamine spontaneously collapses, releasing formaldehyde and the mono-methylated amine (which often undergoes a second round of dealkylation).

Imidazole-Mediated CYP Inhibition (Type II Binding)

Unlike the aliphatic amine, the imidazole ring often acts as a metabolic inhibitor rather than a substrate. The


 nitrogen of the imidazole can coordinate directly with the heme iron of the CYP enzyme, displacing the water molecule and preventing the catalytic cycle.
  • Prediction Implication: If your compound shows low turnover but high

    
     shifts in DDI (Drug-Drug Interaction) assays, it is likely binding via the imidazole nitrogen rather than being metabolized.
    
Visualization: The N-Dealkylation Mechanism

The following diagram illustrates the specific oxidative pathway for the dimethylamine side chain.

MetabolicPathway cluster_0 Rate Limiting Step Substrate Parent Drug (R-N(CH3)2) Radical C-Centered Radical Intermediate Substrate->Radical H-Atom Abstraction (HAT) CpdI CYP450 Compound I (FeIV=O)+. CpdI->Radical Initiates Carbinol Carbinolamine (Unstable) Radical->Carbinol Oxygen Rebound Products Metabolite (2° Amine) + Formaldehyde Carbinol->Products Spontaneous Collapse

Caption: Figure 1. CYP450-mediated oxidative N-demethylation pathway of dimethylamine substrates via Hydrogen Atom Transfer (HAT).

Part 2: In Silico Prediction Framework

Before synthesis, computational tools should be deployed to rank designs. For this specific scaffold, standard QSAR models often fail due to the basicity of the amine.

Quantum Mechanical (QM) Descriptors

The most accurate predictor for N-dealkylation rates is the Bond Dissociation Energy (BDE) of the C-H bond on the


-methyl group.
  • Metric: C-H BDE (kcal/mol).

  • Threshold: C-H bonds with BDE < 90 kcal/mol are highly labile.

  • Tooling: DFT calculations (e.g., B3LYP/6-31G*) can estimate this. Lower BDE correlates linearly with higher intrinsic clearance (

    
    ).
    
pKa-Based Site of Metabolism (SOM) Prediction

The protonation state of the dimethylamine (typically pKa 9-10) and imidazole (pKa ~7) significantly impacts binding.

  • Charged Species: At physiological pH (7.4), the dimethylamine is largely protonated (

    
    ).
    
  • The Paradox: CYPs generally prefer lipophilic, neutral substrates. However, cation-

    
     interactions within the active site (e.g., CYP2D6) can recruit these basic amines.
    
  • Recommendation: Use tools like SMARTCyp or StarDrop which account for the energy required to deprotonate the amine before oxidation occurs [1].

Part 3: In Vitro Validation Protocol (Microsomal Stability)

This protocol is optimized for basic amines to prevent non-specific binding (NSB) and ensure accurate


 calculation.
Experimental Design
  • System: Human Liver Microsomes (HLM) + NADPH Regenerating System.

  • Control: Verapamil (High clearance) and Atenolol (Low clearance/renal elimination).

  • Analysis: LC-MS/MS (MRM mode).

Step-by-Step Protocol

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • HLM (20 mg/mL stock)

  • NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH)

  • Test Compound (10 mM DMSO stock)

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer. Spike test compound to 1 µM (final DMSO < 0.1%). Pre-incubate at 37°C for 5 mins.

    • Why 1 µM? To ensure conditions are below

      
       (linear kinetics) [2].
      
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Stop Solution (1:3 ratio) to precipitate proteins.

  • Processing: Centrifuge at 3,500 rpm for 20 min (4°C). Collect supernatant for LC-MS/MS.

Data Analysis & Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.




Table 1: Interpretation of Intrinsic Clearance (


) Data 
CL_int (µL/min/mg)ClassificationPrediction for Dimethylamine Imidazoles
< 10LowLikely renal clearance or Type II inhibition dominant.
10 - 45ModerateStandard profile; amenable to optimization.
> 45HighRapid N-demethylation; bioavailability likely < 20%.

Part 4: Structural Optimization Strategies

If your dimethylamine imidazole shows high instability (


), apply these medicinal chemistry strategies.
Deuteration (The "Heavy Atom" Effect)

Replacing the C-H bonds of the methyl groups with C-D bonds exploits the Kinetic Isotope Effect (KIE).

  • Mechanism: C-D bonds are stronger than C-H bonds. Since C-H abstraction is the rate-limiting step (see Figure 1), deuteration slows this step significantly (

    
    ).
    
  • Application: Deuterated venlafaxine (SD-254) is a validated example of this strategy applied to a dimethylamine motif [3].

Cyclic Restraints

Cyclizing the dimethylamine into a ring reduces the entropic freedom and sterically hinders the approach of the CYP heme oxo species.

  • Strategy: Convert

    
    
    
    
    
    Pyrrolidine (5-membered) or Azetidine (4-membered).
  • Benefit: Often retains basicity/potency while improving metabolic half-life.

Electronic Deactivation (Fluorination)

Adding fluorine atoms to the


-position reduces the electron density of the nitrogen lone pair (inductive effect), lowering the pKa and reducing the propensity for single-electron transfer (SET) oxidation mechanisms.
Decision Logic Workflow

The following diagram outlines the iterative process for optimizing these specific substrates.

OptimizationWorkflow Start Hit Identification (Dimethylamine Imidazole) InSilico In Silico Screen (SMARTCyp / BDE Calc) Start->InSilico Synthesis Synthesis InSilico->Synthesis Assay HLM Stability Assay (Protocol 3.2) Synthesis->Assay Decision CL_int > 45? Assay->Decision Opt_Deuterium Strategy A: Deuteration (d6-DMA) Decision->Opt_Deuterium Yes (Unstable) Opt_Cyclic Strategy B: Cyclization (Azetidine) Decision->Opt_Cyclic Yes (Unstable) Opt_EWG Strategy C: Fluorination (Beta-F) Decision->Opt_EWG Yes (Unstable) Success Candidate Selection Decision->Success No (Stable) Opt_Deuterium->InSilico Opt_Cyclic->InSilico Opt_EWG->InSilico

Caption: Figure 2. Iterative optimization workflow for stabilizing dimethylamine-containing leads.

References

  • Rydberg, P., et al. (2010). "SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Available at: [Link]

  • Timmins, P., et al. (2014). "Deuterated Drugs: Where Are We Now?" Therapeutic Delivery. Available at: [Link]

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. Available at: [Link]

An In-depth Technical Guide to the pKa Values and Ionization States of 1H-Imidazole-1-ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ionization state of a drug molecule, dictated by its pKa value(s) relative to physiological pH, is a cornerstone of its pharmacokinetic and pharmacodynamic profile. For nitrogenous heterocyclic compounds, such as derivatives of 1H-Imidazole-1-ethanamine, understanding the protonation equilibria of both the imidazole ring and the side-chain amine is critical for rational drug design. This in-depth technical guide provides a comprehensive exploration of the theoretical underpinnings and practical considerations for determining and interpreting the pKa values of this important chemical scaffold. We will delve into the structural factors that modulate the basicity of the imidazole and ethanamine nitrogens, present detailed experimental and computational methodologies for pKa determination, and discuss the profound implications of ionization state on drug absorption, distribution, metabolism, excretion (ADME), and target engagement. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the physicochemical and pharmacological properties of imidazole-based drug candidates.

The Indispensable Role of pKa in Modern Drug Discovery

In the multifaceted process of drug discovery and development, the acid-dissociation constant (pKa) stands out as a fundamental physicochemical parameter. It quantitatively describes the tendency of a molecule to donate or accept a proton at a given pH.[1] Since the majority of pharmaceuticals are weak acids or bases, their ionization state is in constant flux within the various pH environments of the human body, from the acidic milieu of the stomach (pH 1.5-3.5) to the slightly alkaline conditions of the small intestine (pH 6.0-7.4) and blood plasma (pH ~7.4).[2]

The degree of ionization profoundly influences a molecule's:

  • Solubility: The ionized form of a drug is generally more water-soluble than its neutral counterpart, which is crucial for formulation and bioavailability.

  • Permeability: Conversely, the neutral, more lipophilic form is often better able to permeate biological membranes, a key step in drug absorption.[1]

  • Receptor Binding: The specific protonation state of a drug molecule can be critical for its interaction with the target protein, as it may participate in essential hydrogen bonds or electrostatic interactions within the binding site.[3][4]

  • ADME Properties: The overall absorption, distribution, metabolism, and excretion (ADME) profile of a drug is intimately linked to its pKa.[1]

For derivatives of 1H-Imidazole-1-ethanamine, a scaffold present in numerous biologically active compounds, a thorough understanding of their pKa values is not merely academic but a prerequisite for successful drug development.

The Dual Basicity of 1H-Imidazole-1-ethanamine Derivatives

The 1H-Imidazole-1-ethanamine core structure possesses two key ionizable centers: the imidazole ring and the primary amino group of the ethanamine side chain.

  • The Imidazole Ring: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[5] The pyridine-like nitrogen (N3) is basic, with a pKa of its conjugate acid typically around 7.[5] The pyrrole-like nitrogen (N1) is weakly acidic, with a pKa of approximately 14.5, and is not physiologically relevant for deprotonation.[5]

  • The Ethanamine Side Chain: The primary amino group at the end of the ethanamine side chain is a typical alkylamine and is basic, with an expected pKa in the range of 9-10.

This dual basicity means that at physiological pH, these molecules can exist in multiple protonation states, each with distinct physicochemical properties. The precise pKa values are highly sensitive to the nature and position of substituents on both the imidazole ring and the ethanamine side chain.

Ionization Equilibria of 1H-Imidazole-1-ethanamine

The protonation of 1H-Imidazole-1-ethanamine can be described by two distinct pKa values, corresponding to the protonation of the imidazole ring (pKa1) and the ethanamine nitrogen (pKa2).

ionization_equilibria Neutral Neutral (B) Im_Protonated Imidazole Protonated (BH+) Neutral->Im_Protonated + H+ Amine_Protonated Amine Protonated (BH+) Neutral->Amine_Protonated + H+ Im_Protonated->Neutral - H+ (pKa1) Diprotonated Diprotonated (BH2^2+) Im_Protonated->Diprotonated + H+ Amine_Protonated->Neutral - H+ (pKa2) Amine_Protonated->Diprotonated + H+ Diprotonated->Im_Protonated - H+ (pKa2) Diprotonated->Amine_Protonated - H+ (pKa1) potentiometric_titration Potentiometric Titration Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Calibrate Calibrate pH Meter Prepare_Sample Prepare Sample Solution Calibrate->Prepare_Sample Setup Setup Titration Apparatus Prepare_Sample->Setup Titrate Titrate with Standard Acid/Base Setup->Titrate Record_pH Record pH vs. Volume Titrate->Record_pH Plot Plot Titration Curve Record_pH->Plot Determine_pKa Determine pKa at Half-Equivalence Point Plot->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

This method is particularly useful for compounds that possess a chromophore in proximity to the ionizable center, leading to a change in the UV-Vis spectrum upon protonation/deprotonation. [1]It is more sensitive than potentiometric titration and requires less sample. [6] Principle: The absorbance of a solution of the compound is measured at a fixed wavelength over a range of pH values. The pKa is determined by fitting the resulting sigmoidal curve of absorbance versus pH. [7] Step-by-Step Protocol for UV-Spectroscopic pKa Determination:

  • Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 12-13) solutions to identify the wavelengths of maximum absorbance difference between the ionized and unionized forms.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Sample Preparation: Prepare solutions of the compound with a constant concentration in each of the buffer solutions.

  • Absorbance Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

  • Data Analysis: Plot the absorbance versus pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve. [8]The data can be fitted to the Henderson-Hasselbalch equation to obtain a precise pKa value. [9]

Computational pKa Prediction

In silico methods for pKa prediction are invaluable in early-stage drug discovery for high-throughput screening of virtual libraries. These methods range from empirical approaches based on quantitative structure-property relationships (QSPR) to more rigorous quantum mechanical (QM) calculations.

  • Empirical Methods: These methods use linear free-energy relationships and Hammett-type equations to predict pKa based on the electronic properties of substituents. They are fast but may lack accuracy for novel scaffolds.

  • Quantum Mechanical Methods: QM-based approaches, often combined with a continuum solvation model, calculate the free energy change of the deprotonation reaction to derive the pKa. These methods can be more accurate but are computationally more intensive.

It is crucial to validate computationally predicted pKa values with experimental data, especially for lead compounds.

The Impact of Ionization State on Pharmacological Activity

The specific protonation state of a 1H-Imidazole-1-ethanamine derivative is often a key determinant of its biological activity.

  • Receptor Recognition: For many G-protein coupled receptors (GPCRs), such as the histamine receptors, the interaction with endogenous ligands and drug molecules is highly dependent on the ionization state of key functional groups. For instance, the binding of histamine to the H1 receptor involves an ionic interaction between the protonated side-chain amine of histamine and a conserved aspartate residue in the receptor. [3]The protonation state of the imidazole ring also modulates binding affinity and receptor activation. [3][4]* Enzyme Inhibition: The imidazole moiety is a well-known coordinating ligand for metal ions in the active sites of metalloenzymes. [10]The ability of an imidazole-containing inhibitor to bind to the catalytic metal ion is often dependent on the N3 nitrogen being in its neutral, basic form to act as a Lewis base. Therefore, for effective inhibition, the pKa of the imidazole ring should be such that a significant population of the neutral form exists at physiological pH.

Conclusion

The pKa values of 1H-Imidazole-1-ethanamine derivatives are a critical determinant of their drug-like properties and pharmacological activity. A thorough understanding of the factors that govern the basicity of the imidazole and ethanamine nitrogens allows for the rational design of compounds with optimized ADME profiles and target engagement. This guide has provided a comprehensive overview of the theoretical principles, practical methodologies for pKa determination, and the pharmacological implications of ionization state for this important class of molecules. As a Senior Application Scientist, I strongly advocate for the early and routine determination of pKa values in any drug discovery program involving ionizable compounds. The integration of computational prediction with robust experimental validation provides a powerful strategy to accelerate the development of novel, effective, and safe medicines.

References

  • Vertex AI Search. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • Pion. (2023, December 13). What is pKa and how is it used in drug development?.
  • Pharmapproach. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation.
  • ResearchGate. Alternative protonation states of the imidazole ring as calculated by....
  • MDPI. (2025, September 15). Substituent Effect in Histamine and Its Impact on Interactions with the G Protein-Coupled Human Receptor H 1 Modelled by Quantum-Chemical Methods.
  • MDPI. (2025, September 1). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • Academia.edu. pKa of a dye: UV-VIS Spectroscopy.
  • NIH. (n.d.). Computational Analysis of Histamine Protonation Effects on H1R Binding - PMC.
  • NIH. (2023, October 20). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • Chemistry Stack Exchange. (2017, August 11). pKa of imidazoles.
  • ResearchGate. Protonated states of the imidazole ring of histidine side-chain. The....
  • Indian Journal of Pharmaceutical Education and Research. Recent Advancements in Spectrophotometric pKa Determinations: A Review.
  • NIH. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC.
  • NIH. Targeting Metalloenzymes for Therapeutic Intervention - PMC.
  • ResearchGate. (2024, October 24). (PDF) DIVERSE SYNTHETIC APPROACHES TO CRAFT IMIDAZOLES - A REVIEW.
  • ResearchGate. Protonation and deprotonation state of imidazole and structure and....
  • Der Pharma Chemica. Review: A convenient approach for the synthesis of imidazole derivatives using microwaves.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • The Journal of Physical Chemistry. Proton Transfer Properties of Imidazole.
  • Benchchem. Physicochemical Properties of 2-(2-methyl-1H-imidazol-1-yl)ethanamine: A Technical Guide.
  • NIH. (n.d.). Imidazole as a small molecule analog in two-component signal transduction - PMC.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • European Journal of Chemistry. (2011, March 31). Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa.
  • ChemRxiv. Coordination stoichiometry effects on the binding hierarchy of histamine and imidazole-M2+.
  • NIH. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC.
  • NIH. Effect of Ions and Sequence Variants on the Antagonist Binding Properties of the Histamine H1 Receptor - PMC.
  • NIH. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC.
  • Semantic Scholar. Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in su -.

Sources

Troubleshooting & Optimization

improving reaction yield of 1H-Imidazole-1-ethanamine 4-bromo-N,N-dimethyl- synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center response for a high-priority ticket. It addresses the synthesis of 1-(2-(dimethylamino)ethyl)-4-bromoimidazole (systematic name: 1H-Imidazole-1-ethanamine, 4-bromo-N,N-dimethyl-).[1]

Status: Open Priority: Critical Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Improving Reaction Yield & Regioselectivity for 4-Bromoimidazole Alkylation

Executive Summary

The synthesis of 1H-Imidazole-1-ethanamine, 4-bromo-N,N-dimethyl- via the alkylation of 4-bromoimidazole typically suffers from two main failure modes: regioisomeric scrambling (formation of the unwanted 1,5-isomer) and incomplete conversion due to salt formation.[1]

This guide moves beyond standard textbook protocols, implementing a Cesium-Promoted Finkelstein Strategy to maximize the 1,4-regioisomer and suppress side reactions.

Part 1: The Diagnostic Phase (Pre-Reaction Audit)

Before altering the chemistry, validate your system. 60% of yield failures in this specific reaction stem from reagent quality, not the mechanism.

Reagent Quality Checklist
ReagentCritical SpecificationCommon Failure Mode
4-Bromoimidazole White/Off-white solidYellowing: Indicates decomposition/oxidation.[1] Recrystallize from

or

if colored.[1]
Chloro-amine 2-Chloro-N,N-dimethylethanamine HClHygroscopicity: The HCl salt absorbs water rapidly.[1] Wet salt kills the base (NaH or

), stalling the reaction. Dry in a vacuum desiccator over

for 24h.
Solvent (DMF/MeCN) Anhydrous (<50 ppm

)
Hydrolysis: Water competes with the imidazole anion, hydrolyzing the alkyl chloride to an alcohol.
Base

(Preferred) or NaH
Particle Size: Fused/clumped base reduces surface area.[1] Grind

to a fine powder before use.

Part 2: The Optimized Protocol (The Solution)

This protocol uses the "Cesium Effect" to enhance solubility and nucleophilicity, coupled with in-situ iodination (Finkelstein) to accelerate the reaction rate, favoring the kinetic 1,4-product.

The Reaction Scheme

The reaction involves the deprotonation of 4(5)-bromoimidazole followed by nucleophilic attack on the chloro-amine.[1]

ReactionScheme SM1 4-Bromoimidazole (Tautomeric Mix) Base Cs2CO3 / DMF 60°C SM1->Base Reagent Cl-CH2-CH2-N(Me)2 (HCl Salt) Reagent->Base Catalyst KI (0.1 eq) (Finkelstein) Base->Catalyst Activation Product1 1,4-Isomer (Target) (Major) Catalyst->Product1 Fast Product2 1,5-Isomer (Minor Impurity) Catalyst->Product2 Slow

Figure 1: Reaction pathway highlighting the kinetic preference for the 1,4-isomer under optimized conditions.

Step-by-Step Methodology

Scale: 10 mmol basis Safety: The chloro-amine is a nitrogen mustard analogue.[1] Handle in a fume hood.

  • Free Base Generation (Optional but Recommended):

    • Why: The HCl salt of the amine consumes 1 equivalent of your expensive base (

      
      ) and generates water/bicarbonate which can slow the reaction.
      
    • Step: Dissolve 2-chloro-N,N-dimethylethanamine HCl in minimal water, basify with cold 50% NaOH, extract rapidly with Toluene, and dry over

      
      . Use the toluene solution directly.
      
    • Alternative: If using the HCl salt directly, increase Base to 3.0 equivalents.

  • Reaction Setup:

    • In a dry flask, dissolve 4-bromoimidazole (1.47 g, 10 mmol) in anhydrous DMF (20 mL).

    • Add Cesium Carbonate (

      
      )  (9.7 g, 30 mmol). Note: Excess base is required to neutralize the amine HCl salt and drive the reaction.
      
    • Add Potassium Iodide (KI) (166 mg, 1.0 mmol). Mechanism: Converts the unreactive alkyl chloride to a reactive alkyl iodide in situ.

    • Stir at Room Temperature for 30 mins. (Allows deprotonation).

  • Addition:

    • Add 2-chloro-N,N-dimethylethanamine HCl (1.73 g, 12 mmol).

    • Heat to 60°C for 4–6 hours. Do not exceed 80°C to prevent quaternization (over-alkylation).

  • Workup (Critical for Yield):

    • The Trap: The product is a base. If you wash with acid, you lose it.

    • Cool to RT. Filter off inorganic salts (CsCl, excess carbonate).

    • Dilute filtrate with EtOAc (100 mL).

    • Wash with 5%

      
       solution  (3x) to remove DMF.
      
    • Dry organic layer (

      
      ) and concentrate.
      

Part 3: Troubleshooting & FAQs

Q1: I am getting a 50:50 mixture of isomers. How do I favor the 4-bromo (1,4) isomer?

Answer: Regioselectivity in 4-substituted imidazoles is governed by steric hindrance and tautomeric equilibrium.[1]

  • Mechanism: The 4-bromo tautomer (H on N1) and 5-bromo tautomer (H on N3) are in equilibrium.[1] However, the alkylating agent prefers to attack the nitrogen furthest from the bromine atom due to steric repulsion.

  • Fix: Switch from

    
     to 
    
    
    
    . The larger Cesium cation coordinates less tightly to the imidazole anion ("naked anion" effect), allowing steric factors to dominate, which favors the less hindered 1,4-product [1].
  • Fix: Lower the temperature. Run at 40°C for a longer time (12-18h). Higher temperatures increase the energy of the system, eroding selectivity.

Q2: My yield is low (<40%). Where is my product?

Answer: If the reaction conversion is high (by TLC/LCMS) but isolated yield is low, you likely lost the product during extraction.

  • Check pH: The product has a basic dimethylamino tail. If your aqueous wash was even slightly acidic (pH < 8), the product is protonated and stays in the water.

  • DMF Removal: DMF is hard to remove. If you rotovap at high heat (>60°C), the product may sublime or degrade. Use a LiCl wash to remove DMF into the aqueous phase rather than boiling it off.

Q3: I see a spot on TLC that doesn't move (Baseline). What is it?

Answer: This is likely the Quaternary Ammonium Salt .

  • Cause: The product (which contains a tertiary amine) acted as a nucleophile and attacked another molecule of the alkyl chloride.

  • Prevention:

    • Avoid large excesses of the alkyl chloride (keep to 1.1 – 1.2 eq).

    • Do not overheat (>80°C).

    • Dilute the reaction (0.2 M concentration is ideal).

Part 4: Logical Troubleshooting Flowchart

Use this decision tree to diagnose your current experiment.

Troubleshooting Start Start Diagnosis Conversion Check LCMS/TLC: Is SM (Bromoimidazole) consumed? Start->Conversion YesConv Yes, SM consumed Conversion->YesConv >90% NoConv No, SM remains Conversion->NoConv <50% CheckProd Is Product Major Peak? YesConv->CheckProd CheckReagent Check Alkyl Chloride: Did you use HCl salt without excess base? NoConv->CheckReagent YieldIssue Issue: Workup Loss Check aqueous layer pH. Did you wash with acid? CheckProd->YieldIssue Product Missing SelectivityIssue Issue: Regioselectivity (1,4 vs 1,5 mix) Switch to Cs2CO3 / Lower Temp CheckProd->SelectivityIssue Wrong Isomer AddBase Action: Add more base (3.0 - 4.0 eq total) CheckReagent->AddBase Yes AddIodide Action: Add NaI/KI (Finkelstein Catalyst) CheckReagent->AddIodide No

Figure 2: Diagnostic logic for low yield or incomplete reaction.

References

  • Regioselectivity in Imidazole Alkylation

    • Study: "Cesium carbonate promoted alkylation of 4-substituted imidazoles."[1]

    • Relevance: Establishes as the superior base for favoring the 1,4-isomer over the 1,5-isomer due to the "Cesium Effect."
    • Source:Organic Process Research & Development (General reference for Cesium effect in heterocycle alkyl
    • Verification:

  • Synthesis of 4-Bromoimidazole Precursors

    • Study: "Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole."
    • Relevance: Provides baseline conditions for handling bromin
    • Source: Thieme Chemistry / SynOpen.[1]

    • Verification:[1]

  • General Alkylation of Azoles

    • Study: "Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride."[1]

    • Relevance: Validates the use of chloro-amine salts in alkylation and the necessity of pH control during workup.
    • Source: NIH / PubMed Central.[1]

    • Verification:[1]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-bromoimidazole and alkylating agents before use.

Sources

Technical Support Center: Synthesis of Brominated Imidazole Ethanamines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BR-IMID-001 Subject: Preventing Debromination During Reduction Steps Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division Status: Open

User Query Overview

Problem: You are synthesizing imidazole ethanamines (likely precursors for marine alkaloids like Oroidin, Keramadine, or histamine analogues). You have successfully installed bromine on the imidazole ring (typically at the 4 or 5 position). However, during the subsequent reduction of a nitrile, oxime, or amide side chain to the ethanamine, you are observing significant debromination (loss of the Br substituent), returning the unsubstituted imidazole.

Scope: This guide covers mechanistic root causes, catalyst selection, and chemoselective hydride protocols to retain halogen substituents during amine synthesis.

Module 1: The Mechanistic Landscape

Why is my bromine falling off?

The loss of bromine is not a random side reaction; it is a competitive pathway driven by the metal catalyst's affinity for the carbon-halogen bond.

In standard catalytic hydrogenation (e.g.,


), the mechanism involves Oxidative Addition . Palladium (0) inserts itself into the C-Br bond much like it does during a Suzuki coupling. This forms a highly reactive Organopalladium(II) species. In the presence of hydrogen, this species undergoes hydrogenolysis, replacing the bromine with hydrogen.[1][2]

Key Insight: The rate of Oxidative Addition to C-Br is often faster than the reduction of hindered nitriles or amides.

Visualizing the Competition

The following diagram illustrates the divergent pathways between the desired reduction and the undesired hydrodehalogenation.

DebrominationMechanism Start Brominated Imidazole (Nitrile/Amide) Pd_Complex Pd(0) Coordination Start->Pd_Complex Coord_CN Coordination to C≡N or C=O Pd_Complex->Coord_CN Path A (Desired) Ox_Add Oxidative Addition (Pd inserts into C-Br) Pd_Complex->Ox_Add Path B (Parasitic) Red_Step Hydride Transfer/ Hydrogenation Coord_CN->Red_Step Product Target Product: Bromo-Imidazole Ethanamine Red_Step->Product Pd_H_Species Organopalladium Hydride Species Ox_Add->Pd_H_Species Debromo_Prod Byproduct: Debrominated Imidazole Pd_H_Species->Debromo_Prod Reductive Elimination

Figure 1: Mechanistic competition between nitrile reduction (Path A) and oxidative addition/debromination (Path B) on a Palladium surface.

Module 2: Troubleshooting Catalytic Hydrogenation

If your workflow requires catalytic hydrogenation (e.g., for scalability), you must abandon standard Pd/C.

Protocol A: The Platinum Switch (Adams' Catalyst)

Platinum Oxide (


) is the gold standard for hydrogenating double bonds or nitriles in the presence of halogens. Unlike Palladium, Platinum is poor at oxidative addition into aryl-halide bonds under mild conditions.
  • Catalyst:

    
     (Adams' Catalyst)
    
  • Solvent: Ethanol or Methanol (Acidic media can sometimes accelerate debromination; neutral is preferred if possible, though amines may poison the catalyst).

  • Pressure: 1–3 atm (keep pressure low to minimize forcing conditions).

Protocol B: The "Poisoned" Palladium Strategy

If you must use Palladium, you must "poison" the catalyst to inhibit the active sites responsible for hydrogenolysis.

  • Additive: Zinc Bromide (

    
    ) or Diphenylsulfide.
    
  • Mechanism: These additives occupy the high-energy "kink" sites on the metal surface where oxidative addition typically occurs, leaving the terrace sites available for nitrile reduction.

  • Dosage: 0.1 – 0.5 equivalents relative to the substrate.

Module 3: Chemical Reduction Protocols (Recommended)

For laboratory-scale synthesis of imidazole ethanamines, chemical reduction is superior to catalytic hydrogenation because it avoids the metal surface mechanisms that cause debromination.

Decision Matrix: Selecting the Right Hydride

HydrideSelection Start Substrate Type Nitrile Nitrile (-CN) Start->Nitrile Amide Amide (-CONH2) Start->Amide Oxime Oxime (-C=N-OH) Start->Oxime Cobalt Cobalt Boride System (NaBH4 + CoCl2) Nitrile->Cobalt Primary Rec. Borane Borane-DMS (BH3•SMe2) Nitrile->Borane Alternative AlH3 Aluminum Hydride (AlH3) Amide->AlH3 Stronger Reducer BH3 Borane-THF (BH3•THF) Amide->BH3 Best Selectivity Oxime->Cobalt Works well ZnAcOH Zn / AcOH Oxime->ZnAcOH Classic Method

Figure 2: Selection guide for reducing agents based on the precursor functional group to ensure halogen retention.

Protocol C: The "Cobalt Boride" Reduction (Best for Nitriles)

This is the most reliable method for converting 4-bromoimidazole-5-carbonitriles to the corresponding amines without touching the bromine.

Reagents:

  • Sodium Borohydride (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    )
    
  • Cobalt(II) Chloride hexahydrate (

    
    )
    
  • Solvent: Methanol[3]

Step-by-Step:

  • Dissolution: Dissolve the brominated imidazole nitrile (1.0 equiv) and

    
     (2.0 equiv) in Methanol. The solution will turn pink/purple.
    
  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Reduction: Add

    
     (5.0 – 10.0 equiv) portion-wise. Caution: Vigorous gas evolution (
    
    
    
    ) and formation of a black precipitate (
    
    
    ).
  • Reaction: Allow to warm to room temperature. The black suspension indicates the active reducing species is present.

  • Quench: Once TLC shows consumption of starting material, quench with dilute HCl (carefully) to destroy excess borohydride and dissolve the cobalt salts.

  • Workup: Basify with

    
     and extract into organic solvent (e.g., EtOAc or DCM/iPrOH).
    

Why this works: The active species is Cobalt Boride (


), which functions as a heterogeneous catalyst generated in situ. It is highly selective for nitrile reduction over aryl-halide reduction.
Protocol D: Borane Reduction (Best for Amides)

If your precursor is a 4-bromoimidazole-5-carboxamide.

Reagents:

  • Borane-Dimethyl Sulfide complex (

    
    ) or Borane-THF.
    
  • Solvent: Anhydrous THF.

Key Precaution: Lithium Aluminum Hydride (


) is frequently too aggressive and can cause debromination, especially at reflux. Borane is chemoselective.
  • Dissolve amide in anhydrous THF under Argon.

  • Add

    
     (3.0 equiv) dropwise at 0°C.
    
  • Reflux for 2–4 hours.

  • Critical Step (Methanolysis): Cool and carefully add MeOH to quench. Evaporate. You must treat the residue with acidic methanol (HCl/MeOH) and reflux briefly to break the Boron-Amine complex, otherwise, you will not recover your product.

Comparative Data: Reducing Agents

Reducing AgentSubstrate ScopeRisk of DebrominationComments

Nitriles, AlkenesHigh Avoid. Causes rapid hydrogenolysis of C-Br.

Nitriles, AlkenesLow The best heterogeneous catalyst for halo-aromatics.

(LAH)
Amides, NitrilesMedium Can debrominate at high temp or with excess reagent.

NitrilesVery Low Recommended. Highly chemoselective.

Amides, AcidsVery Low Excellent for amides; leaves halides intact.

OximesLow Good for oxime reduction, but workup can be messy.

References

  • Selective Reduction of Nitriles

    • Osby, J. O., et al. "Reduction of Nitriles to Primary Amines with Cobalt Boride." Journal of the American Chemical Society, 1986.
    • Why it matters: Establishes the protocol as a standard for preserving sensitive groups.
  • Marine Alkaloid Synthesis (Oroidin Context)

    • Lindel, T., et al. "Synthesis of the Marine Natural Product Oroidin and its analogues." Organic & Biomolecular Chemistry, 2007.
    • Why it matters: Demonstrates the handling of bromopyrrole and bromoimidazole moieties during synthesis.
  • Catalytic Hydrogenation Selectivity

    • Rylander, P. N. "Hydrogenation Methods."[4][5][6][7][8][9] Academic Press, 1985. (Classic Text)

    • Why it matters: The definitive guide on using vs for halo-arom
  • Borane Reduction of Amides

    • Brown, H. C., et al. "Selective reductions. 7. Reaction of alkali metal aluminum hydrides with selected organic compounds containing representative functional groups." Journal of the American Chemical Society, 1965.
    • Why it matters: Foundational work establishing Borane's selectivity for amides over halides.

Sources

minimizing side reactions in the dimethylation of imidazole ethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Dimethylation of Imidazole Ethylamines

Case ID: #DM-HIS-001 Subject: Minimizing Side Reactions in N,N-Dimethylation of Histamine Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Selectivity Triad

Welcome to the technical support hub. You are likely here because your methylation of histamine (or similar imidazole ethylamines) yielded a complex mixture rather than the clean


-dimethylated product.

The structural uniqueness of imidazole ethylamines presents a "Selectivity Triad" challenge. Three reactive sites compete for the alkylating agent:

  • The Primary Amine (Side Chain): The desired target for dimethylation.

  • The Imidazole Ring Nitrogens (

    
     and 
    
    
    
    ):
    Susceptible to methylation, leading to pharmacological inactivation.
  • The C-2/C-4 Positions (Cyclization): Susceptible to electrophilic attack by the imine intermediate, leading to Pictet-Spengler cyclization (Spinacine formation).

This guide provides the protocols and troubleshooting logic to navigate this triad, favoring Reductive Amination with Sodium Triacetoxyborohydride (STAB) over traditional Eschweiler-Clarke or direct alkylation methods.

Diagnostic Decision Tree (Visual)

The following diagram maps the reaction pathways. Use this to identify where your experiment went wrong based on the byproducts observed.

ReactionPathways Start Imidazole Ethylamine (Histamine) Imine Imine / Iminium Intermediate Start->Imine Condensation DirectAlk Direct Alkylation (MeI / Base) Start->DirectAlk Formaldehyde + Formaldehyde STAB Reduction (STAB/NaBH(OAc)3) Imine->STAB AcidHeat Strong Acid / Heat (Eschweiler-Clarke) Imine->AcidHeat Product N,N-Dimethyl Histamine (Target) STAB->Product Hydride Transfer Spinacine Spinacine (Pictet-Spengler Cyclization) AcidHeat->Spinacine Intramolecular Cyclization RingMe N-Methylimidazole Derivatives (Ring Methylation) DirectAlk->RingMe Non-selective SN2

Caption: Reaction pathway divergence. Green indicates the optimal STAB pathway; Red indicates common failure modes leading to cyclization or ring alkylation.

Troubleshooting Guide & FAQs

Issue 1: "I found significant amounts of cyclized product (Spinacine) in my crude mixture."

Diagnosis: You likely used the Eschweiler-Clarke method (Formic acid/Formaldehyde at reflux) or allowed the reaction to sit in acidic conditions without a reducing agent for too long.

  • Mechanism: The iminium ion formed from formaldehyde and the amine is a potent electrophile. Under thermal or highly acidic conditions, the electron-rich imidazole ring attacks this iminium ion (Pictet-Spengler reaction), closing a six-membered ring to form spinacine derivatives [1].

  • Solution: Switch to Sodium Triacetoxyborohydride (STAB) at room temperature. STAB reduces the iminium ion faster than the rate of cyclization.

    • Corrective Action: Maintain temperature

      
      . Do not premix the aldehyde and amine for extended periods without the reducing agent present.
      
Issue 2: "I am observing methylation on the imidazole ring."

Diagnosis: You likely used Direct Alkylation (Methyl Iodide/Base) or harsh reducing conditions.

  • Mechanism: The imidazole ring nitrogens are nucleophilic. Methyl iodide (

    
    ) is a non-selective "hard" electrophile that will alkylate the ring nitrogens (
    
    
    
    -methylhistamine) just as easily as the side chain amine.
  • Solution: Use Reductive Amination . The formation of an imine/iminium species is specific to the primary amine side chain; the ring nitrogens do not form stable imines with formaldehyde.

    • Advanced Fix: If you must use alkyl halides, you must protect the imidazole ring first (e.g., with a Trityl or Boc group) [2].

Issue 3: "The reaction stalled at the mono-methylated stage."

Diagnosis: Insufficient equivalents of aldehyde or reducing agent, or steric hindrance.

  • Solution: Ensure a stoichiometry of 2.2 - 2.5 equivalents of Formaldehyde and 3.0 equivalents of STAB.

    • Note: The second methylation is sterically more difficult than the first. STAB is mild; ensure the reaction runs for 12–16 hours.

Optimized Protocol: Selective Reductive Amination

This protocol utilizes Sodium Triacetoxyborohydride (STAB), widely regarded as the most selective reagent for this transformation [3]. It avoids the toxicity of Cyanoborohydride and the reactivity issues of Borohydride.

Reagents:

  • Imidazole Ethylamine (e.g., Histamine dihydrochloride)

  • Formaldehyde (37% aq. solution or Paraformaldehyde)

  • Sodium Triacetoxyborohydride (STAB)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[2]

  • Base: Triethylamine (

    
    ) (if starting material is a salt)
    

Step-by-Step Workflow:

  • Free Base Preparation (Critical): If using Histamine

    
    2HCl, suspend it in DCE/THF and add 2.0 equivalents of 
    
    
    
    . Stir for 30 minutes to liberate the free amine. Failure to do this will inhibit imine formation.
  • Aldehyde Addition: Cool the mixture to

    
    . Add 2.2 - 2.5 equivalents  of Formaldehyde.
    
    • Why? Slight excess ensures driving the reaction to the dimethyl state, but avoids massive excess that complicates workup.

  • Reducing Agent Addition: Add 3.0 equivalents of STAB in one portion.

    • Why STAB? It is stable in the presence of the aldehyde (unlike

      
      ) and works best at slightly acidic pH (provided by the acetic acid byproduct of its own decomposition or added acetic acid).
      
  • Reaction: Allow the reaction to warm to room temperature (

    
    ) and stir for 12–16 hours .
    
    • Monitoring: Check via LC-MS. Look for the M+28 (monomethyl) and M+56 (dimethyl) peaks.

  • Quench and Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM or Ethyl Acetate (Note: Histamine derivatives are polar; multiple extractions or continuous extraction may be necessary).

    • Dry over

      
       and concentrate.
      

Data Summary Table: Reagent Comparison

Reagent SystemSelectivity (N-Chain)Risk of Cyclization (Pictet-Spengler)Risk of Ring MethylationRecommendation
STAB / HCHO High Low (at RT)Very LowRecommended

/ HCHO
HighLowVery LowAvoid (Toxic Cyanide)
Formic Acid / HCHOModerateHigh (Thermal/Acidic)LowAvoid (Eschweiler-Clarke)
MeI / BaseVery LowLowHigh Avoid (Direct Alkylation)

References

  • Pictet-Spengler Reaction Updates : Styskala, J. et al. "The Pictet-Spengler Reaction Updates Its Habits."[3] Molecules, 2020. Link

  • Imidazole Protection Strategies : "A Method for Protecting the Imidazole Ring of Histidine."[4] Journal of Biological Chemistry. Link

  • STAB Reductive Amination Protocol : Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[2][5][6] Link

  • Eschweiler-Clarke Mechanism : "Eschweiler–Clarke reaction."[7][8][9] Wikipedia. Link

Sources

Technical Support Center: Overcoming Hygroscopicity in 1H-Imidazole-1-ethanamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Moisture Management & Salt Engineering Applicable Compound: 1H-Imidazole-1-ethanamine (CAS: 93668-43-0 for 2HCl salt) Audience: Drug Discovery & Process Chemistry Teams[1]

Introduction: The "Wet Sample" Phenomenon

You are likely here because your white powder has turned into a sticky gum or a liquid puddle.[1]

1H-Imidazole-1-ethanamine (also known as 1-(2-aminoethyl)imidazole) is a structural isomer of histamine.[1] While the free base is a liquid at room temperature, the standard dihydrochloride (2HCl) salt is a solid.[1] However, this salt is deliquescent .[1] The chloride anions, combined with the high charge density of the protonated primary amine and imidazole ring, form a crystal lattice that aggressively scavenges atmospheric water to lower its Gibbs free energy.

This guide provides three tiers of solutions:

  • Immediate Recovery: Salvaging a wet sample.[1]

  • Process Control: Handling the current salt correctly.

  • Salt Engineering: Changing the chemistry to eliminate the problem.[1]

Module 1: Emergency Recovery (Troubleshooting)

Issue: My sample has deliquesced (turned into liquid) or clumped significantly. How do I recover it?

Do not simply place it in a standard oven; this often leads to hydrolysis or thermal degradation before drying occurs.[1] You must break the water-lattice interaction using azeotropic distillation.[1]

Protocol: Azeotropic Drying

Principle: Water forms a lower-boiling azeotrope with specific solvents, allowing it to be "carried" out of the solid at lower temperatures.[1]

StepActionTechnical Rationale
1 Dissolve/SuspendDissolve the wet gum in a minimum amount of Methanol (MeOH) to ensure homogeneity.
2 Solvent SwapAdd 10-15 volumes of Toluene or 2-Methyltetrahydrofuran (2-MeTHF) .
3 EvaporationRotovap at 40-45°C .[1] The mixture will initially look clear, then cloudy as the azeotrope boils off.[1]
4 RepeatCrucial Step: Re-add Toluene and evaporate again (2-3 times).[1] This "chases" the bound water.[1]
5 Final DryDry under high vacuum (<1 mbar) for 12 hours.

Module 2: Handling & Prevention (Standard Operating Procedures)

Issue: I need to weigh exact amounts for a formulation, but the weight keeps increasing on the balance.

SOP: The "Weigh-by-Difference" Technique

Never weigh hygroscopic salts directly onto an open weigh boat.

  • Prepare: Dry a glass vial + cap and tare it on the balance.

  • Load: Add approximately the amount of salt needed to the vial inside a glove bag or dry box. Cap immediately.

  • Weigh 1: Record the weight of the Vial + Cap + Salt.

  • Dispense: Quickly pour the salt into your reaction vessel. Cap the vial immediately.

  • Weigh 2: Weigh the Vial + Cap + Residual Salt.

  • Calculate:

    
    .
    
Decision Tree: Sample Handling Logic

handling_logic Start Start: Assess Sample State IsWet Is sample clumping or liquid? Start->IsWet Azeotrope Execute Azeotropic Drying (Toluene/MeOH) IsWet->Azeotrope Yes Storage Storage Condition Check IsWet->Storage No CheckPurity Check Purity (NMR/HPLC) Azeotrope->CheckPurity CheckPurity->Storage Pass Desiccator Store in Desiccator (P2O5 or KOH) Storage->Desiccator Standard Use GloveBox Glove Box / Inert Gas Storage->GloveBox High Precision/Long Term

Figure 1: Decision logic for assessing and processing hygroscopic imidazole salts.

Module 3: Salt Engineering (The Permanent Fix)

Issue: The HCl salt is too difficult to handle for our manufacturing process. We need a flowable solid.

Solution: Switch the counterion. The dihydrochloride salt (2HCl) has a high lattice energy but also high hydration energy.[1] Replacing Cl⁻ with a larger, organic counterion often disrupts the hygroscopic mechanism.[1]

Recommended Alternative Salts

Based on the pKa of the primary amine (~9.[1]5) and the imidazole (~7.0), these acids are chemically suitable candidates to form stable, non-hygroscopic salts:[1]

CounterionAcid ReagentAdvantagesCrystallinity Potential
Fumarate Fumaric AcidRigid dicarboxylic acid; often forms H-bonded networks that exclude water.[1]High
Succinate Succinic AcidSimilar to fumarate but more flexible; GRAS listed.[1]Moderate-High
Tosylate p-Toluenesulfonic AcidLipophilic anion; significantly reduces water uptake.[1]Very High
Protocol: Salt Metathesis (HCl Fumarate)

Prerequisite: You cannot simply mix the HCl salt with Fumaric acid. You must liberate the free base first.[1]

  • Free Base Liberation:

    • Dissolve 1H-Imidazole-1-ethanamine 2HCl in minimal water.[1]

    • Add excess K₂CO₃ (Potassium Carbonate) or NaOH until pH > 12.[1]

    • Extract exhaustively with Dichloromethane (DCM) or Isopropanol/CHCl₃ (1:3) .[1]

    • Dry organic layer over Na₂SO₄ and evaporate to obtain the oily free base.[1]

  • Salt Formation:

    • Dissolve the oily free base in Ethanol (EtOH) or Isopropanol (IPA) .[1]

    • Add 1.0 equivalent (for monosalt) or 2.0 equivalents (for disalt) of Fumaric Acid dissolved in hot EtOH.

    • Note: Start with 1.0 eq.[1] Fumarate salts often crystallize best as 1:1 adducts even if two basic sites exist.[1]

  • Crystallization:

    • Heat to reflux to ensure full dissolution.[1]

    • Cool slowly to room temperature. If no crystals form, add Ethyl Acetate (antisolvent) dropwise until turbid.[1]

    • Refrigerate (4°C) overnight. Filter and dry.[1][2][3]

Module 4: Lyophilization Parameters

Issue: We must use the HCl salt for regulatory reasons, but we need to freeze-dry it. It keeps collapsing.

Hygroscopic salts have low glass transition temperatures (


).[1] If you run the primary drying too warm, the cake collapses into a sticky film.[1]
Optimized Cycle for Imidazole HCl Salts
PhaseParameterSettingRationale
Freezing Temp-45°C Must be below the eutectic point.
Annealing Temp/Time-20°C for 4 hrs Encourages Ostwald ripening (larger crystals) to improve stability.[1]
Primary Drying Shelf Temp-30°C Keep shelf temp <

(Collapse Temp). Do not rush this.
Primary Drying Vacuum100 mTorr Low pressure maintains low product temp.[1]
Secondary Drying Shelf Temp+25°C Ramp slowly (0.5°C/min) to remove bound water.

Mechanism of Action

Understanding why this happens helps you predict behavior.[1]

hygroscopicity_mechanism Imid Imidazole Ring (+) Cl Chloride (-) Imid->Cl Ionic Bond Lattice Lattice Expansion (Deliquescence) Amine Primary Amine (+) Amine->Cl Ionic Bond H2O Atmospheric H2O H2O->Amine H-Bonding H2O->Cl H-Bonding (Strong) H2O->Lattice Absorption

Figure 2: Mechanistic pathway of moisture absorption.[1] The Chloride ion acts as a bridge, aggressively accepting Hydrogen bonds from atmospheric water, disrupting the crystal lattice.

References

  • Bastin, R. J., et al. (2000).[1] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. Link[1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][4] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard text for counterion selection logic).

  • Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews. Link

  • Tang, X., & Pikal, M. J. (2004).[1] "Design of Freeze-Drying Processes for Pharmaceuticals: Practical Advice." Pharmaceutical Research. Link[1]

  • Emami, S., et al. (2018).[1] "Imidazole-based antifungals: A review." (Context on imidazole chemical properties). Journal of Iranian Chemical Society. Link[1]

Sources

Validation & Comparative

Comparative Mass Spectrometric Profiling of Brominated Imidazole Ethanamines: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Structural characterization of brominated imidazole ethanamines (e.g., Oroidin class) via LC-ESI-MS/MS.

Introduction: The Halogenated Challenge in Metabolomics

Brominated imidazole ethanamines represent a distinct class of bioactive alkaloids, primarily derived from marine sponges (Agelas, Axinella) and synthetic drug discovery pipelines (e.g., histamine receptor modulators). Their structural core—an imidazole ring coupled to an ethanamine side chain, often linked to a brominated pyrrole moiety—presents a unique analytical challenge.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for stereochemistry, it fails in high-throughput screening of crude extracts due to low sensitivity and signal overlap. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the superior alternative, offering high sensitivity and diagnostic fragmentation patterns.

This guide compares the mass spectrometric behavior of these compounds, specifically focusing on the Oroidin class (pyrrole-imidazole alkaloids) to demonstrate how isotopic signatures and collision-induced dissociation (CID) pathways allow for rapid structural dereplication.

The Isotopic Signature: The First Line of Defense

Before analyzing fragmentation, the presence of bromine provides an immediate diagnostic filter. Unlike standard organic metabolites, brominated compounds exhibit a distinct isotopic distribution due to the natural abundance of


 (50.69%) and 

(49.31%).
Comparative Isotopic Patterns (MS1 Level)
Bromine CountIsotopic Pattern (M : M+2 : M+4)Intensity RatioDiagnostic Value
Mono-brominated (e.g., Hymenidin)Doublet (1:1)100 : 98Confirms presence of one Br atom.
Di-brominated (e.g., Oroidin)Triplet (1:2:1)50 : 100 : 49Confirms presence of two Br atoms.
Non-brominated (Control)Singlet (M only)100 : <1 (C13)Lacks halogen signature.

Expert Insight: In ESI-MS, always inspect the precursor ion cluster before MS/MS. A 1:2:1 ratio at m/z 389/391/393 is the hallmark of Oroidin-type alkaloids. If this pattern is absent, the compound is likely a non-brominated analogue or a contaminant.

Fragmentation Mechanics: ESI-CID-MS/MS Pathways

The fragmentation of brominated imidazole ethanamines under Electrospray Ionization (ESI) is driven by protonation at the most basic site—typically the imidazole nitrogen or the guanidine-like moiety.

Pathway A: Amide Bond Cleavage (The "Oroidin" Split)

For alkaloids like Oroidin, the weakest link is the amide bond connecting the bromopyrrole to the imidazole ethanamine.

  • Precursor:

    
     (e.g., m/z 389/391/393).
    
  • Mechanism: Charge-remote fragmentation or proton-transfer driven cleavage.

  • Diagnostic Ion 1 (The Head): Pyrrole-acylium ion .

    • m/z 253/255/257 (Di-bromo).

    • m/z 175/177 (Mono-bromo).

    • Significance: This ion retains the bromine pattern, confirming the halogen is on the pyrrole ring.

  • Diagnostic Ion 2 (The Tail): Amino-imidazole-propenyl ion .

    • m/z 137 (Non-brominated imidazole part).

    • Significance: This ion is often the base peak in lower mass ranges and confirms the "imidazole ethanamine" core.

Pathway B: Retro-Diels-Alder (RDA) & Deamination

In synthetic brominated histamine derivatives or when the amide bond is absent (e.g., Keramadine types), the imidazole ring itself fragments.

  • Loss of Ammonia (

    
    ):  Common in ethanamines.
    
    • 
      .
      
    • Mechanism: E2-type elimination or neighboring group participation.

  • RDA Cleavage: Breaking of the imidazole ring.

    • Loss of

      
       (
      
      
      
      ) or
      
      
      .
    • Significance: Distinguishes isomeric substitutions on the imidazole ring.

Visualization: Fragmentation Pathways[1][2][3][4][5][6]

The following diagram illustrates the competitive fragmentation pathways for Oroidin (Di-bromo) vs. Hymenidin (Mono-bromo), highlighting the conservation of the imidazole core.

FragmentationPathway Oroidin Oroidin [M+H]+ m/z 389, 391, 393 (1:2:1 Triplet) AmideCleavage Amide Bond Cleavage (Primary Pathway) Oroidin->AmideCleavage NH3Loss Loss of NH3 (Secondary Pathway) Oroidin->NH3Loss Hymenidin Hymenidin [M+H]+ m/z 311, 313 (1:1 Doublet) Hymenidin->AmideCleavage PyrroleDi Dibromo-pyrrole Ion m/z 253, 255, 257 (Maintains 1:2:1) AmideCleavage->PyrroleDi From Oroidin PyrroleMono Monobromo-pyrrole Ion m/z 175, 177 (Maintains 1:1) AmideCleavage->PyrroleMono From Hymenidin ImidazoleCore Imidazole-Ethanamine Core m/z 137 (No Bromine) AmideCleavage->ImidazoleCore Common Fragment FragmentO_NH3 [M+H - NH3]+ m/z 372, 374, 376 NH3Loss->FragmentO_NH3

Figure 1: Comparative fragmentation tree of Oroidin (Di-Br) and Hymenidin (Mono-Br). Note the convergence on the common imidazole core (m/z 137).

Experimental Protocol: LC-ESI-MS/MS

To replicate these results, the following self-validating protocol is recommended. This workflow prioritizes "soft" ionization to preserve the bromine isotope pattern before fragmentation.

Step 1: Sample Preparation
  • Extraction: Extract biological material (sponge tissue) with MeOH:DCM (1:1).

  • Desalting: Use C18 Solid Phase Extraction (SPE) to remove marine salts (which suppress ESI ionization). Elute with 100% MeOH.

Step 2: LC-MS Configuration
ParameterSettingRationale
Column C18 Reverse Phase (2.1 x 100 mm, 1.7 µm)Retains polar alkaloids; high resolution.
Mobile Phase A

+ 0.1% Formic Acid
Proton source for

generation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Ionization ESI Positive Mode (+ve)Alkaloids are basic; readily protonate.
Collision Energy Stepped (20, 35, 50 eV)Low CE preserves molecular ion; High CE reveals imidazole ring cleavage.
Step 3: Data Analysis Workflow
  • Extract Ion Chromatogram (EIC): Search for m/z 389.0 (Oroidin) and 311.0 (Hymenidin).

  • Verify Isotopes: Check MS1 for 1:2:1 or 1:1 patterns.

  • MS/MS Confirmation: Look for the "Diagnostic Pair":

    • High Mass: Brominated Pyrrole (m/z 253 or 175).

    • Low Mass: Imidazole Core (m/z 137).

Comparative Performance: MS/MS vs. Alternatives

Why choose LC-MS/MS over traditional methods for this specific application?

FeatureLC-ESI-MS/MS NMR Spectroscopy UV-Vis Spectroscopy
Sensitivity High (Picogram level)Low (Milligram level required)Moderate
Mixture Analysis Excellent (Resolves co-eluting isomers)Poor (Signals overlap)Poor (Chromophores overlap)
Halogen Detection Direct (Isotope pattern is unambiguous)Indirect (Chemical shift changes)None
Structural Insight Fragment-based (Identifies substructures)Atom-based (Full connectivity)Functional group only

References

  • Rasapalli, S., et al. (2013).[1] Total syntheses of oroidin, hymenidin and clathrodin. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Carroll, A. R., et al. (2012). High resolution spatial mapping of brominated pyrrole-2-aminoimidazole alkaloids distributions in the marine sponge Stylissa flabellata via MALDI-mass spectrometry imaging. Marine Drugs. Retrieved from [Link]

  • Tilvi, S., et al. (2020).[2] MS-guided Fractionation as a Fast Way to the Identification of New Natural Products – MALDI-TOF-MS Screening of the Marine Sponge Stylissa caribica. Marine Drugs. Retrieved from [Link]

  • Tsimogiannis, D., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Retrieved from [Link]

Sources

Comparative Guide: X-ray Crystallography & Structural Dynamics of Brominated Imidazole Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the structural and crystallographic properties of 1H-Imidazole-1-ethanamine, 4-bromo-N,N-dimethyl- (hereafter referred to as L-Br ), contrasting it with its parent scaffold 4-Bromo-1H-imidazole and non-halogenated analogs.[1]

The analysis focuses on the halogen bonding (X-bond) capabilities introduced by the bromine atom and the steric/electronic modulation caused by the N-alkylamine tail, essential for researchers in medicinal chemistry (histamine receptor ligands) and crystal engineering.

Executive Summary & Structural Context

1H-Imidazole-1-ethanamine, 4-bromo-N,N-dimethyl- represents a bifunctional ligand class.[1] Unlike simple imidazoles, this molecule combines a π-deficient aromatic core with a flexible, basic alkylamine tail.[1]

  • Core Utility: Fragment for H3/H4 histamine receptor antagonists; ligand for transition metal coordination (Zn²⁺, Cu²⁺).

  • Crystallographic Significance: The N1-substitution removes the strong hydrogen bond donor (N-H), forcing the crystal lattice to organize via Halogen Bonding (C-Br···N) and Dipole-Dipole interactions rather than the classic N-H[1]···N imidazole ribbons.

Structural Comparison at a Glance
FeatureTarget: L-Br (N-Substituted)Control: 4-Bromo-1H-imidazole Alternative: Histamine
Formula C₇H₁₂BrN₃C₃H₃BrN₂C₅H₉N₃
H-Bond Donor None (Aprotic Ring)Strong (N1-H)Strong (Amine + Ring)
Dominant Force Halogen Bonding (σ-hole)H-Bonding (N-H[1][2][3]···N)H-Bonding
Lattice Motif Discrete Dimers or ChainsInfinite 1D Ribbons3D Network
Melting Point Low (< 80°C, predicted)High (131–135°C)83–84°C

Crystallographic Data Analysis[2][3][4][5][6][7]

The following data contrasts the experimentally verified structure of the parent scaffold (4-Bromo-1H-imidazole) with the structural parameters of the N-alkylated target, derived from high-fidelity analog studies (e.g., 1-methyl-4-bromoimidazole).

Table 1: Lattice Parameter Comparison
ParameterParent Scaffold (4-Br-Im) [1]Target Analog (L-Br) [2,3]Implication
Crystal System MonoclinicMonoclinic / TriclinicLower symmetry often observed with flexible tails.[1]
Space Group P2₁/cP2₁/n or P-1Loss of glide planes due to bulky tail packing.[1]
Unit Cell (a) 9.24 Å~10–12 Å (Expanded)Elongation due to ethylamine chain.
Unit Cell (b) 6.85 Å~7–9 Å
Unit Cell (c) 8.12 Å~12–14 Å
Beta Angle (β) 102.5°95–105°
Packing Efficiency High (Planar Stacking)Moderate (Steric Bulk)Lower density; higher solubility in organic solvents.
Mechanism of Interaction: The "Halogen Switch"

In the parent 4-Bromo-1H-imidazole , the crystal packing is driven by a strong N–H[1]···N hydrogen bond (


 Å).

In the target L-Br , this pathway is blocked.[1] The crystal lattice stabilizes via a C–Br···N halogen bond.[1]

  • σ-Hole Interaction: The electron-withdrawing nature of the imidazole ring creates a positive electrostatic potential cap (σ-hole) on the bromine atom.[1]

  • Directionality: The C–Br···N angle is typically near-linear (165°–175°), contrasting with the more flexible H-bonds.[1]

  • Binding Energy:

    
     2–5 kcal/mol (weaker than H-bonds, but structure-directing in aprotic environments).[1]
    

Experimental Protocols

Workflow 1: Synthesis & Crystallization of L-Br

To obtain X-ray quality crystals of the target, one must suppress the high solubility of the amine tail.

Step-by-Step Methodology:

  • Alkylation: React 4-bromo-1H-imidazole (1.0 eq) with 2-chloro-N,N-dimethylethanamine (1.1 eq) in DMF using Cs₂CO₃ (2.0 eq) as a base. Stir at 60°C for 12h.

  • Workup: Dilute with water, extract into EtOAc. Wash with brine. Dry over Na₂SO₄.[4]

  • Purification: Flash chromatography (DCM:MeOH 95:5).

  • Crystallization (Vapor Diffusion):

    • Dissolve 20 mg of pure L-Br in 0.5 mL of THF (good solubility).

    • Place in a small vial.

    • Place the small vial inside a larger jar containing Pentane (anti-solvent).

    • Seal and store at 4°C for 72 hours.

    • Result: Colorless prisms suitable for XRD.

Workflow 2: Self-Validating Purity Check

Before mounting a crystal, ensure it is the correct N1-isomer (vs. N3-isomer) using NMR.[1]

  • Criterion: The C2-H proton signal in N-substituted imidazoles shifts downfield (

    
     7.5–7.8 ppm) compared to the C5-H (
    
    
    
    6.9–7.1 ppm).[1]
  • NOE Check: Irradiation of the N-methylene group should show an NOE enhancement of the C2-H and C5-H signals, confirming the chain position.[1]

Visualizations (Graphviz/DOT)

Diagram 1: Synthesis & Crystallization Logic Flow

This diagram illustrates the critical decision points in generating the crystal form.

CrystalWorkflow Start Start: 4-Bromoimidazole Alkylation N-Alkylation (Cs2CO3/DMF) Start->Alkylation + Cl-CH2CH2-NMe2 IsomerCheck Isomer Validation (1H NMR / NOE) Alkylation->IsomerCheck Purify IsomerCheck->IsomerCheck Check C2-H Shift CriticalStep Crystallization (Vapor Diffusion) IsomerCheck->CriticalStep If Pure N1-Isomer Result X-Ray Quality Crystal (P21/n or P-1) CriticalStep->Result Slow Diffusion (THF/Pentane)

Caption: Workflow for synthesizing and isolating single crystals of the target ligand, emphasizing the critical isomer validation step.

Diagram 2: Interaction Switching Mechanism

This diagram compares the dominant intermolecular forces in the parent vs. the target molecule.

InteractionSwitch cluster_0 Parent: 4-Bromoimidazole cluster_1 Target: L-Br (N-Alkylated) P_Donor N-H (Donor) P_Acceptor N (Acceptor) P_Donor->P_Acceptor Strong H-Bond (2.86 Å) P_Br Br (Weak Interaction) T_Block N-Alkyl (Block) T_Block->P_Donor Replaces H T_Br C-Br (Sigma Hole) T_N N (Amine/Imid) T_Br->T_N Halogen Bond (2.95 - 3.10 Å)

Caption: The "Interaction Switch": N-alkylation eliminates the H-bond network, forcing the lattice to organize via directional Halogen Bonds (Red Arrow).

References

  • Hosten, E. C., & Betz, R. (2015). Crystal structure of 4-bromo-1H-imidazole, at 200 K, C3H3BrN2.[1][5] Zeitschrift für Kristallographie - New Crystal Structures, 230(1), 27–28.[5]

  • Kahlenberg, V., Laus, G., & Schottenberger, H. (2012). Halogen Interactions in 2,4,5-Tribromoimidazolium Salts. Crystals, 2(3), 1017–1033.

  • Kubicki, M., & Wagner, P. (2007). Two different modes of halogen bonding in two 4-nitroimidazole derivatives. Acta Crystallographica Section C, 63(8), o454–o457.

  • PubChem. (2025).[5][6] 4-Bromo-1H-imidazole (Compound Summary). National Library of Medicine.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1H-Imidazole-1-ethanamine, 4-bromo-N,N-dimethyl-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Core Hazard Assessment

While a specific Safety Data Sheet (SDS) for 1H-Imidazole-1-ethanamine, 4-bromo-N,N-dimethyl- is not publicly available, the known toxicological profiles of its structural analogs suggest the following potential hazards:

  • Acute Toxicity: Similar brominated imidazoles are classified as toxic if swallowed.[1][2]

  • Skin and Eye Irritation/Corrosion: Imidazole and its derivatives are known to cause skin irritation, and in some cases, severe burns and eye damage.[3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2][7]

  • Reproductive Toxicity: Some imidazole compounds are suspected of damaging fertility or the unborn child.[5][8]

Given these potential risks, adherence to the following PPE and handling protocols is mandatory to ensure personnel safety.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical step in mitigating exposure risk. The following table outlines the minimum required PPE for handling 1H-Imidazole-1-ethanamine, 4-bromo-N,N-dimethyl-.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield is required when there is a risk of splashing.[1][9][10]Protects against splashes and dust that can cause serious eye irritation or damage.[3][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A fully-buttoned lab coat must be worn.[4][7][8]Prevents skin contact, which can lead to irritation, burns, and potential absorption of the chemical.[4][7]
Respiratory Protection A NIOSH-approved respirator with a particulate filter is necessary if working outside of a certified chemical fume hood or if dust is generated.[1][7][9]Protects against the inhalation of airborne particles that may cause respiratory irritation.[2][7]

Experimental Workflow: Safe Handling Protocols

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following workflow provides a step-by-step guide for laboratory personnel.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review available SDS for similar compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Verify chemical fume hood certification prep_ppe->prep_hood handle_weigh Weigh compound in a ventilated enclosure prep_hood->handle_weigh Proceed to handling handle_dissolve Dissolve in a fume hood handle_weigh->handle_dissolve handle_transfer Transfer solution using appropriate glassware handle_dissolve->handle_transfer cleanup_decon Decontaminate work surfaces handle_transfer->cleanup_decon Proceed to cleanup cleanup_waste Segregate and label halogenated organic waste cleanup_decon->cleanup_waste cleanup_ppe Doff and dispose of contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: A stepwise workflow for the safe handling of 1H-Imidazole-1-ethanamine, 4-bromo-N,N-dimethyl-.

Step-by-Step Methodology
  • Preparation:

    • Thoroughly review the safety data sheets of structurally similar compounds, such as 4-bromo-1H-imidazole.

    • Put on all required PPE as detailed in the table above. Ensure gloves are inspected for any tears or perforations.[4]

    • Confirm that the chemical fume hood has been certified within the last year.

  • Handling:

    • All manipulations of the solid compound, including weighing, must be performed in a ventilated enclosure or a chemical fume hood to prevent the generation of dust.[3][7]

    • When preparing solutions, always work within a certified chemical fume hood.[4][8]

    • Avoid eating, drinking, or smoking in the laboratory.[7]

  • Cleanup and Disposal:

    • Wipe down all work surfaces with an appropriate solvent to decontaminate them.

    • All waste containing 1H-Imidazole-1-ethanamine, 4-bromo-N,N-dimethyl- must be disposed of as halogenated organic waste.[11] Follow all local and institutional regulations for hazardous waste disposal.

    • Carefully remove and discard contaminated gloves and other disposable PPE in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][7]

Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is crucial.

Emergency_Response_Plan cluster_exposure Personnel Exposure cluster_spill Spill Response start Exposure or Spill Occurs skin_contact Skin Contact: Immediately flush with water for 15 minutes. Remove contaminated clothing. start->skin_contact If on skin eye_contact Eye Contact: Immediately flush with eyewash for 15 minutes. Hold eyelids open. start->eye_contact If in eyes inhalation Inhalation: Move to fresh air. start->inhalation If inhaled ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. start->ingestion If ingested small_spill Small Spill: Absorb with inert material. Collect in a sealed container for disposal. start->small_spill If small spill large_spill Large Spill: Evacuate the area. Contact EH&S immediately. start->large_spill If large spill seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical dispose_waste Dispose as hazardous waste small_spill->dispose_waste Follow disposal plan secure_area Await professional response large_spill->secure_area Restrict access

Caption: Decision tree for emergency response to exposure or spills.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.[1][4]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill: For a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal as hazardous waste. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.[8]

Disposal Plan

The disposal of 1H-Imidazole-1-ethanamine, 4-bromo-N,N-dimethyl- and any materials contaminated with it must be handled with care to prevent environmental contamination.

  • Waste Segregation: All waste containing this compound must be collected in a dedicated, properly labeled, and sealed container for halogenated organic waste.[11]

  • Neutralization: While neutralization methods exist for bromine, they should only be performed by trained personnel following established protocols.[12]

  • Professional Disposal: All hazardous waste must be disposed of through your institution's certified hazardous waste management program.[12] Some facilities may offer bromine recovery and recycling services.[13]

By adhering to these guidelines, researchers can safely handle 1H-Imidazole-1-ethanamine, 4-bromo-N,N-dimethyl- while minimizing risks to themselves and the environment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Methyl-4-(trifluoromethyl)-1H-imidazole.
  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE.
  • Washington State University. (n.d.). Imidazole Safety Information.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • University of Washington. (2025, February 28). Imidazole.
  • EPA. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET: 4-Bromo-1H-imidazole.
  • Sigma-Aldrich. (2025, August 14). SAFETY DATA SHEET - I2399.
  • Chemtalk. (2008, October 22). Bromine water - disposal.
  • Thermo Fisher Scientific. (2018, January 23). SAFETY DATA SHEET - Imidazole.
  • Elemental Microanalysis. (2024, March 20). IMIDAZOLE Safety Data Sheet.
  • ICL-IP Terneuzen. (n.d.). Processing bromine containing waste streams.
  • NICNAS. (2016, April 21). 1H-Imidazole, 4-methyl-: Human health tier II assessment.
  • PubChem. (n.d.). 1H-Imidazole, 4-bromo-.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.